Cinnamamidine
Description
Historical Context of Amidine-Containing Compound Research
The study of compounds containing the amidine moiety has a rich history, with early investigations dating back to the late 19th century with the Pinner amidine synthesis first described in 1877. nih.gov These compounds, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, have long been recognized for their diverse biological activities. nih.gov Historically, amidine-containing compounds like pentamidine (B1679287) have been utilized as antiprotozoal agents. nih.govfrontiersin.org Over the years, research has expanded to explore their potential as antimicrobial, antifungal, and antiparasitic agents. nih.gov The ability of the amidine group to be protonated at physiological pH allows for strong interactions with biological targets, a key factor driving their continued investigation. frontiersin.org More recently, the focus has shifted towards modifying existing antimicrobial agents by incorporating the amidine moiety to enhance their pharmacological properties and combat antimicrobial resistance. nih.gov
Significance of the Cinnamoyl Scaffold in Medicinal Chemistry Research
The cinnamoyl scaffold, derived from cinnamic acid, is a privileged structure in medicinal chemistry due to its widespread presence in natural products and its diverse range of biological activities. mdpi.comresearchgate.net Cinnamic acid and its derivatives are known to exhibit antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov The α,β-unsaturated carbonyl system within the cinnamoyl moiety is a key structural feature that contributes to its biological effects. mdpi.com This scaffold has been a source of inspiration for the design of numerous synthetic and semi-synthetic compounds, including inhibitors of oncogenic protein kinases. benthamscience.com The versatility of the cinnamoyl structure allows for various chemical modifications, enabling the development of derivatives with enhanced potency and selectivity for specific biological targets. benthamscience.com Its importance is further highlighted by its role in the development of agents targeting tuberculosis and other infectious diseases. mdpi.comresearchgate.net
Overview of Cinnamamidine and its Derivatives in Academic Inquiry
The combination of the amidine and cinnamoyl moieties in this compound has prompted dedicated academic inquiry into its potential as a bioactive compound. Research has focused on the synthesis and biological evaluation of this compound and its derivatives. acs.orgiaea.org Studies have explored their potential as NMDA receptor antagonists, with certain derivatives showing selectivity for the NR2B subtype, which is implicated in various neurological conditions. nih.govresearchgate.net For instance, (E)-N(1)-(benzyl)cinnamamidines have been prepared and evaluated for this purpose. nih.gov The synthesis of these compounds often involves the reaction of cinnamonitriles with organometallic reagents. acs.org Furthermore, radiolabeled this compound derivatives have been developed as potential PET radioligands for imaging GluN2B subunits of NMDA receptors in the brain. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylprop-2-enimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYXPZCCNRBQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Derivatization Approaches for Cinnamamidine and Analogues
Established Synthetic Pathways for Cinnamamidine Core Structure
The synthesis of the this compound core structure is primarily achieved through well-established chemical reactions, notably the Pinner reaction, which proceeds via an imidoester intermediate, followed by coupling with an appropriate amine.
Pinner Reaction and Imidoester Intermediates
The Pinner reaction is a classic method for converting nitriles into imidoester salts, also known as Pinner salts. nrochemistry.comnumberanalytics.comnumberanalytics.comwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. nrochemistry.comnumberanalytics.comnumberanalytics.comwikipedia.org In the context of this compound synthesis, a substituted or unsubstituted cinnamonitrile (B126248) is treated with an alcohol, typically ethanol, in the presence of a dry acid catalyst like hydrogen chloride gas. nrochemistry.comiaea.org This process yields the corresponding ethyl imidoester hydrochloride. iaea.org
The mechanism begins with the protonation of the nitrile by the strong acid, which activates the carbon-nitrogen triple bond towards nucleophilic attack by the alcohol. numberanalytics.comnumberanalytics.com The resulting intermediate then undergoes rearrangement to form the stable imidoester salt. It is crucial to maintain anhydrous conditions throughout the reaction to prevent the hydrolysis of the imidoester back to a nitrile or to an ester. nrochemistry.com The Pinner salts are often not isolated and are used directly in the subsequent step of the synthesis. wikipedia.org
For instance, the synthesis of N-(2-hydroxybenzyl)this compound involves the preparation of the necessary imidoesters through a Pinner reaction. iaea.org These imidoester intermediates are then reacted further to produce the final this compound product. iaea.org
Amine Coupling Methodologies
Once the imidoester intermediate is formed, it is subjected to a coupling reaction with an amine to form the final amidine. nrochemistry.comwikipedia.org This step involves the nucleophilic attack of the amine on the electrophilic carbon of the imidoester, leading to the displacement of the alcohol moiety and the formation of the amidine.
Various amine coupling methodologies have been employed in the synthesis of this compound and its analogues. A common approach involves reacting the imidoester salt with an amine in a suitable solvent, often with the addition of a base to neutralize the hydrochloride salt and facilitate the reaction. iaea.org For example, the coupling of imidoesters with 2-hydroxybenzylamine has been successfully achieved in dimethylformamide (DMF) using triethylamine (B128534) as a base. iaea.org
Alternative methods for amide bond formation, which could be adapted for amidine synthesis, include the use of coupling reagents. americanpharmaceuticalreview.com For sterically hindered or electronically deficient amines, protocols involving the in situ formation of acyl fluorides have been developed. rsc.org While directly applied to amide synthesis, the principles of activating the carboxylic acid derivative could potentially be extended to imidoester reactions. Additionally, copper-catalyzed coupling reactions, such as the Ullmann-type reactions, have proven effective for coupling aryl halides with various nucleophiles, including amines, and could be explored for the synthesis of specific this compound analogues. chimia.ch
Derivatization Techniques for this compound Analogue Synthesis
Modification of Aromatic Rings for Enhanced Biological Profiles
The aromatic rings of the this compound structure present ample opportunities for modification to enhance biological activity. ccspublishing.org.cn The introduction of various substituents on these rings can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with biological targets. nih.govnih.govmdpi.comnih.govrsc.orgnih.gov
Research has shown that the nature and position of substituents on the aromatic ring can be critical. nih.gov For instance, in a study of cis-cinnamic acid analogues, it was found that meta-substitution on the aromatic ring was generally more favorable for biological activity than ortho- or para-substitution. nih.gov Hydrophobic and sterically small substituents were also associated with increased potency. nih.gov
Table 1: Examples of Aromatic Ring Modifications and Their Rationale
| Substituent Type | Example Substituent(s) | Rationale for Introduction |
| Halogens | Fluoro (F), Chloro (Cl) | To alter electronic properties and potentially improve metabolic stability. nih.govgoogle.com |
| Alkyl/Alkoxy | Methyl (CH3), Methoxy (B1213986) (OCH3) | To increase lipophilicity and explore steric effects. nih.govnih.gov |
| Electron-withdrawing | Nitro (NO2), Cyano (CN) | To investigate the impact of reduced electron density on biological interactions. nih.govnih.gov |
| Electron-donating | Amino (NH2), Hydroxyl (OH) | To study the effect of increased electron density on the aromatic ring. nih.gov |
Functionalization of the Amidine Moiety
The amidine group itself is a key pharmacophore and its functionalization can lead to significant changes in the properties of the this compound analogues. nih.gov The basicity of the amidine is a critical factor that can be tuned by the introduction of different substituents.
Structural Elongation and Substituent Effects on this compound Framework
Altering the length and substitution pattern of the linker between the aromatic ring and the amidine group, as well as the substituents on the this compound backbone, can have profound effects on the molecule's biological activity. iaea.orgnih.govnih.govgoogle.com
Studies on related structures, such as cinnamic acid derivatives, have demonstrated that changes in the length and nature of the side chain can influence biological outcomes. nih.govnih.gov For instance, the synthesis of a series of analogues with a branched side chain containing an ethyl group at the C-2 position was undertaken to explore structure-activity relationships. nih.gov
Furthermore, the stereochemistry of the double bond in the this compound framework (cis or trans) is a critical determinant of biological activity. acs.org Syntheses often aim to control this stereochemistry to produce the more active isomer. acs.org The introduction of substituents on the alkene bridge can also be explored to modulate the electronic and steric properties of the molecule.
Radiosynthesis of Labeled this compound Derivatives for Molecular Probes
The development of radiolabeled this compound derivatives as molecular probes is a significant area of research, particularly for their potential use in nuclear medicine imaging techniques like Positron Emission Tomography (PET). nih.gov These probes allow for the non-invasive, in vivo study of biological processes at the molecular level. iaea.org The primary radionuclides used for labeling these probes are positron emitters such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). nih.govmdpi.com The choice of radionuclide influences the synthetic strategy due to their differing half-lives—20.4 minutes for ¹¹C and 109.8 minutes for ¹⁸F. mdpi.com
Carbon-11 Labeling Strategies for Positron Emission Tomography (PET) Radioligands
Carbon-11 is a favored radionuclide for PET because its incorporation into a molecule does not alter the compound's fundamental biochemical properties. nih.gov The most prevalent method for ¹¹C-labeling is methylation, using reagents like [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com These reagents are typically produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄. nih.gov
In the context of this compound derivatives, ¹¹C-labeling has been explored for creating PET radioligands targeting the GluN2B subunit of the NMDA receptor. researchgate.net A common strategy involves the methylation of a corresponding des-methyl precursor. researchgate.net For instance, N-(2-[¹¹C]methoxybenzyl)this compound ([¹¹C]CBA) was synthesized through the conventional methylation of its des-methyl precursor using [¹¹C]CH₃I. researchgate.net This approach has been applied to synthesize a series of ¹¹C-labeled N-benzyl amidine derivatives. researchgate.net
While these ¹¹C-labeled ligands have demonstrated high specific binding to the GluN2B subunit in in-vitro studies, their in-vivo performance has been hampered by issues such as poor metabolic stability and low blood-brain barrier permeability. researchgate.net
Table 1: Examples of ¹¹C-Labeled this compound Analogues for PET
| Radioligand | Precursor | Labeling Agent | Key Finding |
| N-(2-[¹¹C]methoxybenzyl) this compound ([¹¹C]CBA) | Des-methyl precursor | [¹¹C]CH₃I | High in-vitro specific binding to GluN2B, but poor in-vivo metabolic stability. researchgate.net |
| N-(2-[¹¹C]methoxybenzyl)‐2‐ naphthamidine ([¹¹C]NBA) | Des-methyl precursor | [¹¹C]CH₃I | Synthesized as part of a series to evaluate PET radioligands for GluN2B receptors. researchgate.net |
| N-(2‐[¹¹C]methoxybenzyl)quinoline‐3‐carboxamidine ([¹¹C]QBA) | Des-methyl precursor | [¹¹C]CH₃I | Showed the best in-vitro binding properties among the tested series. researchgate.net |
Optimization of Radiofluorination and Precursor Synthesis
Radiofluorination, the introduction of fluorine-18, is another critical strategy for developing PET radioligands. The longer half-life of ¹⁸F compared to ¹¹C allows for more complex synthetic procedures and longer imaging times. mdpi.com Nucleophilic substitution is a common method for radiofluorination. iaea.org
The synthesis of precursors is a foundational step. For N-(2-fluoroethoxybenzyl)-cinnamamidine, the precursor N-(2-hydroxybenzyl)-cinnamamidine was synthesized in a two-step process. This involved the Pinner reaction to create the necessary imidoester, followed by coupling with 2-hydroxybenzylamine. iaea.org
Optimization of the radiofluorination reaction is crucial to maximize the radiochemical yield (RCY). osti.gov This involves adjusting parameters such as the solvent, temperature, reaction time, and the nature of the base and catalyst used. iaea.orgmdpi.com For example, in the synthesis of N-(2-fluoroethoxybenzyl)-cinnamamidine, using DMSO as a solvent and NaOH as a base at 80°C for 30 minutes resulted in a 78% yield. iaea.org The development of automated synthesis modules has further streamlined this process. osti.govmdpi.com
Recent advancements have focused on copper-mediated radiofluorination, which can simplify automation and proceed under milder conditions. osti.govmdpi.com The optimization of these reactions involves screening different copper sources, ligands, and reaction conditions to achieve high yields and purity. osti.govmdpi.com
Table 2: Optimization Parameters for Radiofluorination
| Parameter | Example Variation | Impact on Yield/Purity |
| Solvent | DMF vs. DMSO | Yields of N-(2-fluoroethoxybenzyl)-cinnamamidine were higher in DMSO (78%). iaea.org |
| Temperature | 110 °C vs. 120 °C | Optimal temperature for copper-catalyzed radiofluorination of a stannyl (B1234572) precursor was 120 °C. mdpi.com |
| Reaction Time | 5 min vs. 10 min vs. 20 min | A 10-minute reaction time was optimal for the formation of [¹⁸F]FMZ. mdpi.com |
| Catalyst/Base | TBAOTs, NaOH | TBAOTs allowed for high radiofluorination efficiency with reduced precursor amounts. mdpi.com NaOH was used as a base in the synthesis of N-(2-fluoroethoxybenzyl)-cinnamamidine. iaea.org |
| Precursor Amount | 4 mg vs. 20-40 mg | Reducing the precursor amount can simplify purification and avoid by-product formation. mdpi.com |
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsigmaaldrich.com These principles are increasingly being applied to the synthesis of pharmaceuticals and research chemicals, including this compound and its derivatives.
Key green chemistry principles relevant to this compound synthesis include:
Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.com This involves designing synthetic routes with high atom economy.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com This includes the choice of solvents and reagents.
Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. acs.org
Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org
In the context of this compound synthesis, applying these principles could involve exploring solvent-free reaction conditions, using catalytic methods to improve atom economy, and designing synthetic pathways that avoid hazardous reagents and minimize purification steps. For example, the traditional Pinner synthesis for imidoesters, a key intermediate for this compound, often uses hazardous reagents. Research into greener alternatives for such fundamental reactions is an active area of chemical synthesis. While specific research applying all twelve green chemistry principles directly to this compound synthesis is not extensively documented in the provided search results, the general move towards sustainable chemistry in the pharmaceutical industry suggests a future direction for this research. mdpi.combridgew.eduresearchgate.net
Structure Activity Relationship Sar Elucidation for Cinnamamidine Derivatives
Positional and Substituent Effects on Biological Activity.nih.gov
The biological activity of cinnamamidine derivatives is profoundly influenced by the nature and position of substituents on the molecule. nih.gov These modifications can alter the electronic, steric, and hydrophobic properties of the compound, thereby affecting its interaction with biological targets.
Influence of Aromatic Ring Substitutions.libretexts.org
The aromatic ring of the cinnamoyl portion is a prime site for modification to modulate biological activity. researchgate.net The introduction of various substituents can either enhance or diminish the compound's efficacy depending on their electron-donating or electron-withdrawing nature. masterorganicchemistry.comnih.gov
Generally, electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) groups, tend to increase the electron density of the aromatic ring. uobabylon.edu.iq This can lead to enhanced binding with biological targets through mechanisms like increased hydrogen bonding or improved electrostatic interactions. mdpi.comlibretexts.org For instance, the presence of a hydroxyl group on the ortho- or para-position of the phenyl ring has been shown to be important for inhibitory activity against certain enzymes. mdpi.com Conversely, electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), decrease the electron density of the ring, which can also modulate activity, sometimes favorably. masterorganicchemistry.comuobabylon.edu.iq For example, some studies on cinnamamide (B152044) derivatives found that compounds bearing a trifluoromethyl group exhibited significant antidepressant activity. nih.gov
| Substituent | Position | General Effect on Activity | Observed Activity |
|---|---|---|---|
| -OH (Hydroxyl) | ortho, para | Electron-donating, increases activity. mdpi.com | Enhanced enzyme inhibition. mdpi.com |
| -OCH3 (Methoxy) | para | Electron-donating, can increase activity. | Increased antifungal activity. |
| -CF3 (Trifluoromethyl) | meta | Electron-withdrawing, can increase activity. nih.gov | Significant antidepressant activity. nih.gov |
| -NO2 (Nitro) | para | Strongly electron-withdrawing, often decreases activity. uobabylon.edu.iq | Reduced activity in some assays. |
Role of the Conjugated Olefin Linker.nih.gov
The conjugated olefin linker, the double bond in the cinnamoyl structure, is a vital component for the biological activity of this compound derivatives. nih.govresearchgate.net This linker provides rigidity to the molecule and influences its spatial orientation, which is crucial for fitting into the binding site of a biological target. The trans configuration of this double bond is the most common and generally more stable form. nih.gov
Impact of the Amidine Group Modifications
The amidine group is a key pharmacophore in many biologically active compounds, often acting as a bioisostere for an arginine residue and participating in crucial hydrogen bonding interactions with target enzymes. nih.govresearchgate.net Modifications to the amidine moiety of this compound derivatives can have a significant impact on their biological profile.
Alterations can include N-substitution, where one or both nitrogen atoms of the amidine are substituted with various alkyl or aryl groups. nih.gov These substitutions can affect the basicity (pKa) of the amidine group, its hydrogen bonding capacity, and its steric bulk. For example, converting the amidine to a less basic amidoxime (B1450833) can improve pharmacokinetic properties such as oral bioavailability. researchgate.net The amidoxime can then be reduced back to the active amidine in vivo. researchgate.net
Cyclization of the amidine group into a heterocyclic ring system, such as an imidazole (B134444) or a triazole, is another common modification strategy. nih.gov This can lead to compounds with altered potency and selectivity, as the rigidified structure may have a more favorable or unfavorable interaction with the target binding site.
| Modification | Structural Change | Potential Impact on Activity |
|---|---|---|
| N-Substitution | Addition of alkyl/aryl groups to amidine nitrogens. nih.gov | Alters basicity, hydrogen bonding, and steric profile. nih.gov |
| Amidoxime formation | Conversion of amidine to N-hydroxyamidine. researchgate.net | Reduces basicity, can act as a prodrug. researchgate.net |
| Cyclization | Incorporation of the amidine into a heterocyclic ring. nih.gov | Constrains conformation, can improve binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling.mdpi.complos.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trneovarsity.org This approach transforms the chemical structures into numerical values known as molecular descriptors, which are then used to develop predictive models. slideshare.net
Development of Predictive Models for this compound Efficacy.plos.orgnih.gov
The development of predictive QSAR models for this compound efficacy involves several key steps. researchgate.net First, a dataset of this compound derivatives with their corresponding measured biological activities (e.g., IC50 values) is compiled. mdpi.com This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comnih.gov
Various statistical methods can be employed to build the QSAR model, with multiple linear regression (MLR) being a common approach. mdpi.commdpi.com More advanced machine learning techniques such as artificial neural networks (ANNs) and support vector machines (SVMs) can also be utilized to capture more complex, non-linear relationships between structure and activity. neovarsity.orgnih.gov The goal is to generate a statistically robust model with good predictive ability, often assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov Successful QSAR models can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. semanticscholar.org
Identification of Key Physicochemical Descriptors.plos.orgnih.gov
A crucial aspect of QSAR modeling is the identification of the key physicochemical descriptors that have the most significant impact on the biological activity of this compound derivatives. mdpi.com These descriptors are numerical representations of various molecular properties. neovarsity.org They can be broadly categorized into:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr These are important for understanding electrostatic and hydrogen bonding interactions. mdpi.com
Steric (Geometrical) Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and various shadow indices. mdpi.commdpi.com They are critical for determining how well a molecule fits into a binding site.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, quantifying the lipophilicity of a compound. dergipark.org.trslideshare.net This property is crucial for membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: These are numerical indices that describe the connectivity and branching of the atoms within a molecule. mdpi.com
By analyzing the coefficients of the descriptors in a QSAR model, researchers can determine which properties are most influential for the desired biological effect. For example, a positive coefficient for a descriptor like the minimum net atomic charge for a hydrogen atom might indicate that increasing hydrogen-bonding potential enhances activity. mdpi.com Similarly, a positive coefficient for a shape descriptor could suggest that a larger molecular profile in a specific dimension is beneficial. mdpi.com This information provides valuable insights for the rational design of new, more potent this compound derivatives. mdpi.com
Ligand-Based Drug Design (LBDD) Principles in this compound Optimization
Ligand-based drug design (LBDD) is a computational strategy employed in drug discovery when the three-dimensional structure of the biological target is unknown. biosolveit.degardp.org This approach leverages the information from a set of molecules (ligands) known to interact with the target to develop a model that predicts the activity of novel compounds. biosolveit.degardp.org The optimization of this compound derivatives often relies on LBDD principles, which are guided by the structure-activity relationship (SAR) data of known active and inactive compounds. gardp.orgsygnaturediscovery.com
Key LBDD techniques applicable to this compound optimization include quantitative structure-activity relationship (QSAR) modeling and pharmacophore development.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of this compound derivatives and their biological activity. mdpi.com For instance, studies on related cinnamamide derivatives have shown that the presence and position of specific substituents significantly influence their antidepressant-like activity. nih.gov A QSAR study would quantify these relationships, allowing researchers to predict the potency of new, unsynthesized this compound analogs. By analyzing a series of derivatives, such as the (E)-N¹-(benzyl)cinnamamidines evaluated as NMDA receptor ligands, a QSAR model could identify key descriptors (e.g., electronic, steric, hydrophobic properties) that govern receptor affinity. nih.gov For example, it was found that substituting either the benzyl (B1604629) or the cinnamoyl phenyl ring could lead to excellent affinity. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to its target. By aligning active this compound derivatives, a common pharmacophore can be generated. This model then serves as a 3D query to screen virtual libraries for new scaffolds that fit the required spatial and electronic parameters, potentially leading to the discovery of novel and potent compounds. biosolveit.desygnaturediscovery.com The development of N¹-(benzyl)cinnamamidines, where substitutions on either phenyl ring were well-tolerated, suggests a pharmacophore with two key aromatic regions separated by a specific linker geometry. nih.gov
The iterative process of synthesizing and testing new derivatives based on the predictions of these LBDD models is central to optimizing the lead compound for enhanced potency and selectivity. sygnaturediscovery.commonash.edu
Table 1: SAR Findings for N¹-(benzyl)this compound Derivatives as NR2B Ligands nih.gov
| Compound/Substitution | Modification | Observation on Affinity |
|---|---|---|
| Parent Scaffold | (E)-N¹-(benzyl)this compound | Base structure for evaluation. nih.gov |
| 1h | 2-methoxybenzyl group | Achieved excellent affinity; ~1,000-fold higher IC₅₀ in NR2B vs. NR2A-containing cells. nih.gov |
| General | Substitution on either phenyl ring | Generally well-tolerated and can lead to excellent affinity. nih.gov |
| Styryl Replacement | Replaced with 2-naphthyl | This modification was well-tolerated. nih.gov |
Stereochemical Influences on Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of a drug's biological activity and selectivity. numberanalytics.comresearchgate.net The specific spatial orientation of functional groups dictates how a ligand interacts with its biological target, as biomacromolecules like receptors and enzymes are themselves chiral. researchgate.net In the context of this compound derivatives, stereochemical variations can lead to significant differences in pharmacological profiles among stereoisomers. mdpi.com
Key stereochemical aspects for this compound derivatives include:
Geometric Isomerism: The double bond within the cinnamoyl moiety can exist as either an (E) or (Z) isomer. Research on N¹-(benzyl)cinnamamidines specifically prepared and evaluated the (E)-isomers for activity as NMDA receptor antagonists, indicating the geometric configuration around this bond is crucial for optimal binding. nih.gov Similarly, studies on related cinnamylidene-imidazolidinones found that in nearly all crystal structures, the C=N bond possessed an (E)-configuration. ethz.ch This suggests a strong preference for the trans arrangement for biological activity.
Enantiomers and Diastereomers: The introduction of chiral centers into the this compound scaffold results in stereoisomers. mdpi.com For example, substitutions on the benzyl or cinnamoyl rings, or modifications to the amidine group, can create one or more chiral centers. Different enantiomers or diastereomers of a this compound derivative may exhibit varied binding affinities and selectivities for a target. nih.govchapman.edu One stereoisomer might fit perfectly into a receptor's binding pocket, leading to potent activity, while its mirror image (enantiomer) may bind weakly or not at all. researchgate.net This principle has been demonstrated in other classes of compounds where separating diastereomers led to the discovery of more potent and selective agents. mdpi.com Therefore, controlling the stereochemistry is a vital strategy for fine-tuning the efficacy and selectivity of this compound-based therapeutic agents. mdpi.com
Conformational Analysis and Molecular Features Driving Interactions
Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt through rotation around its single bonds. numberanalytics.comlibretexts.org The preferred conformation of a drug molecule is the one that binds to its biological target, making the study of these structures essential for understanding molecular interactions. numberanalytics.com For this compound derivatives, the flexibility of the molecule, particularly rotation around the single bonds, allows it to adopt various shapes, but only certain conformations are likely to be biologically active.
A detailed conformational analysis of 5-benzyl-1-cinnamylidene-3-methylimidazolidin-4-ones, which contain the core features of a substituted this compound, provides significant insight. ethz.ch X-ray crystallography and quantum-chemical calculations revealed several key conformations dictated by the rotation around the benzylic C-C bond. ethz.ch
The primary conformations observed are:
Staggered Conformation A: The phenyl ring of the benzyl group is positioned above the heterocyclic ring. This conformation is stabilized by favorable interactions but can be subject to steric hindrance with substituents on the heterocycle. ethz.ch
Staggered Conformation B: The phenyl ring is located above the iminium π-plane of the molecule. ethz.ch
Eclipsing Conformation C: The benzylic C-C bond is in an eclipsed arrangement, which places the phenyl ring at a maximum distance from its neighboring groups. This conformation may serve as an "escape" from the unfavorable steric interactions present in the staggered forms. ethz.ch
The energy differences between these conformations are small (less than 2 kcal/mol), suggesting that the benzyl group is relatively free to rotate at ambient temperatures. ethz.ch This conformational flexibility is a key molecular feature. The specific conformation adopted in a crystal structure corresponds to the most stable computed conformer for an isolated molecule. ethz.ch The interplay of steric hindrance and stabilizing forces like London dispersion drives the molecule to adopt a specific low-energy shape, which is crucial for its interaction with a receptor binding site. ethz.chlibretexts.org
Table 2: Predominant Conformations of Cinnamylidene-Imidazolidinone Derivatives ethz.ch
| Conformation | Description of Benzyl Group Position | Key Feature | Torsion Angle (PhCH₂-CH) |
|---|---|---|---|
| Staggered A | Resides above the heterocycle. | Contact with the cis-substituent at C(2). | Not specified, but characteristic of staggered. |
| Staggered B | Lies above the iminium π-plane. | Places the phenyl ring and heterocycle in a gauche-like arrangement. | Not specified, but characteristic of staggered. |
| Eclipsing C | Points away from the heterocycle and iminium π-system. | Appears to be an "escape" from steric interactions. | Close to eclipsed (12° to 20°). |
Mechanistic Investigations of Cinnamamidine S Biological Activities
Modulation of Neurotransmitter Receptors
Cinnamamidine and its derivatives have been identified as significant modulators of neurotransmitter receptors, with a particular focus on the N-Methyl-D-Aspartate (NMDA) receptor system. The overactivation of NMDA receptors is implicated in a variety of central nervous system (CNS) pathologies. researchgate.net Consequently, antagonists of these receptors are of significant therapeutic interest.
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. patsnap.com Its activation requires the binding of two co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), and the relief of a voltage-dependent magnesium ion (Mg²⁺) block. wikipedia.orgembopress.org Antagonists can interfere with this process through several mechanisms, including competing for the agonist binding sites or blocking the ion channel. wikipedia.org Research into this compound has revealed a specific and potent antagonistic activity at these receptors.
NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. embopress.org The GluN2 subunit has four different subtypes (NR2A, NR2B, NR2C, NR2D), which confer distinct pharmacological and physiological properties to the receptor complex. The development of subtype-selective antagonists is a key goal in neuroscience research, as it may offer therapeutic benefits without the side effects associated with broad-spectrum NMDA antagonists. researchgate.netmdpi.com
Studies have demonstrated that novel synthetic derivatives of (E)-N(1)-(benzyl)this compound are highly selective antagonists for NMDA receptors containing the NR2B subunit. researchgate.netnih.gov This selectivity is a crucial aspect of their mechanism. For instance, the introduction of a 2-methoxybenzyl group to the this compound scaffold resulted in a compound with an IC₅₀ (half-maximal inhibitory concentration) approximately 1,000-fold lower in cells expressing NR2B-containing receptors compared to those with NR2A-containing receptors. nih.gov This high degree of selectivity indicates a specific interaction with the NR2B subunit.
Table 1: Subtype Selectivity of a this compound Derivative
This table illustrates the potent and selective inhibition of NR2B-containing NMDA receptors by a representative this compound derivative, as measured by IC₅₀ values.
| Compound | Target Receptor Subunit | IC₅₀ (nM) | Selectivity (NR2A/NR2B) |
|---|---|---|---|
| 2-methoxybenzyl this compound (1h) | NR2B | 10 | ~1,000-fold |
| NR2A | >10,000 |
Data derived from research on novel N1-(benzyl)this compound derivatives. nih.gov
NMDA receptor antagonists can be classified based on their binding mechanism. wikipedia.org Competitive antagonists bind directly to the glutamate or glycine binding site, preventing agonist binding. patsnap.com In contrast, non-competitive or uncompetitive antagonists bind to other sites on the receptor complex. patsnap.comwikipedia.org Allosteric modulators are a form of non-competitive antagonist that bind to a site distinct from the agonist-binding site (an allosteric site) to change the receptor's conformation and inhibit its function. sketchy.comnih.gov
The high subtype selectivity of this compound derivatives for the NR2B subunit is characteristic of allosteric modulators. nih.gov Compounds like ifenprodil (B1662929), which are also NR2B-selective, act at an allosteric site located at the interface between the NR1 and NR2B subunits. nih.govmdpi.com this compound derivatives are believed to operate through a similar allosteric mechanism, rather than by competing with glutamate or glycine at their respective orthosteric binding sites. echinobase.org This mode of action allows for a more nuanced modulation of receptor activity, which may be preferable to a complete blockade. vt.edu
The binding site for NR2B-selective allosteric modulators is located within the amino-terminal domain (ATD), a large extracellular region of the receptor. nih.govmdpi.com Specifically, these compounds bind at the interface between the ATDs of the NR1 and NR2B subunits. mdpi.com The binding of a modulator like ifenprodil to this site stabilizes a conformation of the ATDs that prevents the conformational changes necessary for the ion channel to open, even when glutamate and glycine are bound. nih.gov
While direct crystallographic data for this compound bound to the NMDA receptor is not available, its structural similarity to other NR2B-selective antagonists suggests it targets this same allosteric pocket. echinobase.org The affinity and selectivity of different this compound derivatives are determined by the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that their substituents form with amino acid residues within this NR1-NR2B interface. mdpi.com
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Mechanisms
Antimicrobial Action Mechanisms
Research into cinnamic acid and its derivatives, such as cinnamides, has revealed significant antimicrobial properties. mdpi.comresearchgate.net The mechanisms underlying this activity often involve the disruption of core cellular structures and functions in pathogenic microorganisms.
A primary mechanism of antimicrobial action for many cinnamic acid derivatives is the disruption of the microbial cell membrane. mdpi.comnih.gov The cell membrane is crucial for maintaining cellular integrity, regulating the passage of substances, and generating energy. ubc.ca Any agent that compromises this barrier can lead to cell death. scienceopen.comlibretexts.org
Studies on synthetic cinnamides have shown that these compounds can directly interact with the plasma membranes of fungi and bacteria. researchgate.netnih.gov In fungi, this interaction can involve key membrane components like ergosterol (B1671047). mdpi.com The binding of the compounds to ergosterol can alter the structure and integrity of the fungal membrane, leading to increased permeability and leakage of intracellular contents. mdpi.comnih.gov In bacteria, the action is similar, with cinnamoyl compounds causing damage to the cell membrane, which alters its permeability and disrupts the critical ion gradients necessary for survival. nih.govlibretexts.org This detergent-like action is a key feature of their bactericidal effect. libretexts.org
Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives
This table shows the Minimum Inhibitory Concentration (MIC) for several synthetic cinnamide derivatives against representative fungal and bacterial pathogens, indicating their potential to inhibit microbial growth.
| Compound Derivative | Target Microorganism | Activity Type | MIC (μM) |
|---|---|---|---|
| Butyl-substituted Cinnamide (Compound 6) | Candida albicans | Antifungal | 626.62 |
| Isopropyl-substituted Cinnamide (Compound 18) | Staphylococcus aureus | Antibacterial | 458.15 |
| Isopropyl-substituted Cinnamide (Compound 9) | Staphylococcus aureus | Antibacterial | 550.96 |
Data derived from studies on synthetic cinnamides and cinnamates. mdpi.comnih.gov
Nucleic Acid and Protein Damage Induction
This compound and its derivatives have been investigated for their ability to induce damage to essential cellular components like nucleic acids and proteins, a key mechanism contributing to their antimicrobial effects. Research into related compounds, such as cinnamaldehyde (B126680), provides insight into these mechanisms. Studies have shown that cinnamaldehyde can cause lipid peroxidation, DNA damage, and proteolysis of cell membranes in microorganisms like Aeromonas hydrophila. nih.gov This suggests a multi-faceted attack on the structural and functional integrity of the cell.
The process of DNA damage response (DDR) involves complex protein pathways that sense and repair genomic lesions. When this damage is overwhelming, it can trigger programmed cell death. mdpi.com The stalling of RNA polymerase II at sites of DNA damage is a critical event that can initiate transcription-coupled repair mechanisms. nih.gov The ability of compounds like this compound derivatives to induce such damage positions them as potential disruptors of these fundamental cellular processes.
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a significant contributor to the biological activities of many antimicrobial compounds. ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can cause widespread damage to cellular components. thermofisher.commdpi.com In healthy cells, ROS levels are kept in check; however, an imbalance leading to excessive ROS results in oxidative stress, which can damage membrane lipids, proteins, and nucleic acids. thermofisher.com
The antimicrobial mechanism of cinnamaldehyde, a related compound, involves the induction of intracellular ROS. mdpi.com This elevation of ROS above a tolerable threshold can lead to cell death through apoptosis or necrosis. nih.gov Mitochondria are a primary site of ROS generation, where electrons can leak from the electron transport chain and react with molecular oxygen to form superoxide. thermofisher.commdpi.comnih.gov Certain compounds can exacerbate this process by blocking the electron transport chain or facilitating electron transfer to oxygen. mdpi.com Studies on cortical neurons have shown that influxes of ions like Ca2+ and Zn2+ can trigger ROS generation from both mitochondria and cytosolic enzymes like NADPH oxidase (NOX). plos.org
Interaction with Essential Microbial Components (e.g., Ergosterol, Fatty Acid Synthase)
The integrity of the fungal cell membrane, which is vital for its survival, is largely dependent on ergosterol. nih.gov The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. nih.gov Azole antifungals, for instance, inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for converting lanosterol to ergosterol. nih.gov This disruption of ergosterol synthesis increases membrane permeability, ultimately leading to cell lysis and death. nih.gov Polyene antifungals, on the other hand, act by directly binding to ergosterol, forming aggregates that destabilize the plasma membrane. nih.gov
Fatty acid synthesis is another essential process in microbes that can be targeted. This pathway begins with acetyl-CoA and involves key enzymes like acetyl-CoA carboxylase and fatty acid synthetases (Fas1p and Fas2p) to produce fatty acids such as palmitic acid and stearic acid. nih.gov The inhibition of fatty acid synthase (FAS) is a potential strategy for developing not only antifungal agents but also for protecting crops from mycotoxin-producing fungi. nih.gov While direct studies on this compound's interaction with ergosterol and fatty acid synthase are not extensively detailed in the provided results, the known mechanisms of related antimicrobial compounds highlight these as plausible targets for its activity.
Enzyme Inhibition and Modulation
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. mdpi.com Inhibitors can act reversibly or irreversibly, and their interaction with the target enzyme can be characterized by various kinetic patterns. bgc.ac.inwikipedia.org
Identification of Target Enzymes
Research has identified specific enzyme targets for this compound and its derivatives, particularly within the nervous system. This compound derivatives have been developed as selective antagonists for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. google.comuobaghdad.edu.iq The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neuronal signaling. idrblab.net The NR2B subunit, in particular, has been targeted for the development of treatments for various neurological conditions. google.com
For instance, N-(2-methoxybenzyl)this compound has been identified as a ligand for the GluN2B subunit of the NMDA receptor. idrblab.net Radiosynthesis of derivatives like [¹¹C]CBA (2-[¹¹C]methoxybenzyl)this compound) has been performed to create PET radioligands for imaging GluN2B binding sites in the brain. mdpi.comresearchgate.net These studies confirm the high selectivity of these this compound derivatives for the NR2B subunit. researchgate.net
Characterization of Inhibition Kinetics (Competitive, Non-Competitive, Uncompetitive)
The interaction of inhibitors with their target enzymes can be classified based on their effect on the enzyme's kinetic parameters, Vmax and Km.
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax. wikipedia.org
Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This reduces Vmax but does not change Km. wikipedia.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km. wikipedia.org
Studies on γ-secretase inhibitors have shown that some non-steroidal anti-inflammatory drugs (NSAIDs) can act as non-competitive inhibitors with respect to the APP substrate, suggesting they bind to a site distinct from the active site. nih.gov While specific kinetic studies for this compound are not detailed in the provided results, the characterization of related inhibitors provides a framework for understanding its potential mechanisms. For example, ifenprodil and its analogues, which are also NR2B-selective NMDA receptor antagonists, inhibit receptor function in a voltage-independent and non-competitive fashion. google.com
Allosteric Regulation Mechanisms
Allosteric regulation occurs when a molecule (an allosteric modulator) binds to a site on an enzyme that is distinct from the active site, known as an allosteric site. wikipedia.orgnumberanalytics.comtaylorandfrancis.com This binding induces a conformational change in the enzyme, which in turn alters its activity, either by enhancing it (allosteric activation) or diminishing it (allosteric inhibition). wikipedia.orgnumberanalytics.com Allosteric inhibitors often exhibit non-competitive inhibition. wikipedia.org
Influence on Signal Transduction Pathways
Signal transduction pathways are complex cellular mechanisms that convert external stimuli into specific cellular responses. These cascades are crucial in regulating a multitude of cellular processes. The investigation into how chemical compounds like this compound influence these pathways is a key area of pharmacological research.
Downstream signaling cascades are the subsequent steps in a signal transduction pathway that occur after a receptor is activated. One of the most critical of these is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a pivotal role in inflammation, immune responses, and cell survival.
While derivatives of this compound, such as cinnamaldehyde, have been noted to affect the NF-κB signaling pathway, current scientific literature available through targeted searches does not provide specific details on the direct modulatory effects of this compound itself on the NF-κB pathway or other specific downstream signaling cascades. Research on related compounds suggests that the cinnamic acid framework can interact with inflammatory pathways, but direct evidence for this compound is not presently available. scispace.comresearchgate.net
The initial step in many signal transduction pathways involves the binding of a ligand to a specific receptor on the cell surface, triggering a series of intracellular events. Research has identified that certain derivatives of this compound exhibit notable receptor-ligand binding activity, particularly with the N-methyl-D-aspartate (NMDA) receptor.
Novel (E)-N1-(benzyl)cinnamamidines have been synthesized and assessed for their potential as ligands for the NR2B subtype of the NMDA receptor. researchgate.net These receptors are ligand-gated ion channels that are crucial for excitatory neurotransmission in the central nervous system. nih.govnih.gov The binding of a ligand to the NMDA receptor initiates the opening of the ion channel, allowing the influx of Ca2+ ions. This influx, in turn, activates a variety of intracellular signaling pathways. frontiersin.org
Specifically, derivatives such as N-(2-methoxybenzyl)this compound have been developed and evaluated as selective antagonists for the NR2B subtype. researchgate.netidrblab.net The binding affinity of these this compound derivatives to the NR2B subunit has been a subject of study, with some compounds showing high affinity. researchgate.net For instance, N-(2-[11C]methoxybenzyl)this compound has been evaluated as a potential PET radioligand for imaging GluN2B-containing NMDA receptors, indicating its specific binding to these receptors. mdpi.com
The intracellular events following the binding of this compound derivatives to NMDA receptors are generally tied to the modulation of Ca2+ influx. Antagonism of the NR2B subunit can prevent or reduce this influx, thereby inhibiting downstream signaling pathways that are dependent on Ca2+ concentration. These pathways are known to be involved in processes such as synaptic plasticity and excitotoxicity. nih.govnih.gov Blockade of NR2B-containing NMDA receptors can influence downstream signaling that mediates neuronal cell death, suggesting a potential neuroprotective role. researchgate.net
| This compound Derivative | Receptor Target | Binding Characteristics | Reference |
| (E)-N1-(benzyl)cinnamamidines | NR2B subtype of NMDA receptor | Subtype-selective antagonists | researchgate.net |
| N-(2-methoxybenzyl)this compound | NR2B subtype of NMDA receptor | Selective antagonist | researchgate.netidrblab.net |
| N-(2-[11C]methoxybenzyl)this compound | GluN2B-containing NMDA receptors | PET radioligand with specific binding | mdpi.com |
Apoptosis Induction Pathways (in Cancer Research Context)
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. cusabio.comcreative-diagnostics.com In cancer research, inducing apoptosis in malignant cells is a primary goal of many therapeutic strategies. frontiersin.org This can be achieved through various molecular pathways, often involving the activation of caspases and the regulation of the Bcl-2 family of proteins. creative-diagnostics.commdpi.com
Cell cycle arrest is a crucial mechanism to halt the proliferation of cells, including cancerous ones, at various checkpoints (G1, S, G2, M). creativebiolabs.netnih.govkhanacademy.org This process is tightly regulated by a complex interplay of proteins such as cyclins and cyclin-dependent kinases (CDKs). khanacademy.orgcellsignal.com The induction of cell cycle arrest is a key strategy in cancer therapy.
Based on a review of the available scientific literature, there is no specific information regarding the mechanisms by which this compound may induce cell cycle arrest. While derivatives of cinnamic acid have been reported to influence the cell cycle, dedicated studies on this compound's effects are not present in the searched databases. capes.gov.br
Angiogenesis is the formation of new blood vessels, a process that is essential for tumor growth and metastasis. nih.govyoutube.com The inhibition of angiogenesis is a significant approach in cancer treatment, often targeting signaling molecules like vascular endothelial growth factor (VEGF) and its receptors. nih.gov
A thorough search of scientific literature did not yield specific studies on the direct role of this compound in the inhibition of angiogenesis. Research in this area has often focused on other cinnamon-derived compounds, such as cinnamaldehyde and procyanidins, which have been shown to inhibit VEGFR2 kinase activity and downstream signaling. nih.govnih.gov However, direct evidence for this compound's anti-angiogenic properties is not currently documented.
Preclinical Pharmacological Spectrum and Therapeutic Research Potential of Cinnamamidine Derivatives
Antimicrobial Potential in Preclinical Models
Cinnamamidine derivatives have been investigated for their ability to combat microbial growth, showing promise against a range of bacterial and fungal pathogens in laboratory settings.
Activity against Bacterial Strains (in vitro and in vivo non-human studies)
In vitro studies have demonstrated that synthetic cinnamides and cinnamates, structurally related to this compound, possess antibacterial properties. For instance, one study highlighted that out of twenty synthesized compounds, nine displayed bioactivity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.gov Notably, 4-isopropylbenzylcinnamide (compound 18) was identified as the most potent, with a minimum inhibitory concentration (MIC) of 458.15 µM. nih.gov Following this, decyl cinnamate (B1238496) (compound 9) and benzyl (B1604629) cinnamate (compound 10) also showed significant activity. nih.gov These compounds were found to be bactericidal, indicating their ability to kill bacteria directly. researchgate.net
Further research into morpholine-containing cinnamamide (B152044) derivatives revealed that most of the synthesized compounds exhibited excellent activity against various strains of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria. hilarispublisher.com The presence of an electron-releasing substituent on the benzene (B151609) ring of the cinnamamide derivative was found to enhance its potency against the tested organisms. hilarispublisher.com Another study synthesized ten new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives and found that the presence of chlorine in a specific position could play an important role in the antibacterial activity. nih.gov
Table 1: In Vitro Antibacterial Activity of Cinnamamide Derivatives
| Compound/Derivative | Bacterial Strain(s) | Key Findings |
|---|---|---|
| 4-isopropylbenzylcinnamide (18) | S. aureus, S. epidermidis, P. aeruginosa | Most potent with MIC = 458.15 µM. nih.gov |
| Decyl cinnamate (9) | S. aureus, S. epidermidis, P. aeruginosa | MIC = 550.96 µM. nih.gov |
| Benzyl cinnamate (10) | S. aureus, S. epidermidis, P. aeruginosa | Equipotent to compound 9 against S. aureus and S. epidermidis. nih.gov |
| Morpholine-containing cinnamamides | S. aureus, B. subtilis, K. pneumoniae, E. coli | Excellent activity, enhanced by electron-releasing substituents. hilarispublisher.com |
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Gram-positive and Gram-negative bacteria | Chlorine substitution can be important for activity. nih.gov |
Activity against Fungal Pathogens (in vitro and in vivo non-human studies)
The antifungal potential of this compound-related compounds has also been a focus of preclinical investigation. Cinnamaldehyde (B126680), a related compound, is known to inhibit yeasts and filamentous molds by disrupting ATPases, cell wall biosynthesis, and membrane integrity. nih.gov
A study on synthetic cinnamides and cinnamates found that a derivative with a butyl substituent (compound 6) exhibited the best antifungal profile with a MIC of 626.62 µM, followed by compounds 4 and 3. nih.gov These compounds were determined to be fungicidal. nih.gov The mechanism of action for compounds 4 and 6 was found to involve direct interaction with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. nih.govresearchgate.net
Research on morpholine-containing cinnamamide derivatives showed that while most compounds had moderate antifungal activity, compound 4b was particularly potent against Candida albicans and Aspergillus flavus, with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively. hilarispublisher.com
Table 2: In Vitro Antifungal Activity of Cinnamamide Derivatives
| Compound/Derivative | Fungal Pathogen(s) | Key Findings |
|---|---|---|
| Cinnamide derivative 6 | Candida species, Aspergillus flavus, Penicillium citrinum | Best antifungal profile (MIC = 626.62 µM); fungicidal. nih.gov |
| Cinnamide derivative 4 | Candida species, Aspergillus flavus, Penicillium citrinum | Second best antifungal profile (MIC = 672.83 µM); fungicidal. nih.gov |
| Morpholine-containing cinnamamide 4b | Candida albicans, Aspergillus flavus | Excellent and potent activity (MIC 3.12 µg/mL and 6.25 µg/mL, respectively). hilarispublisher.com |
Synergistic Effects with Established Antimicrobial Agents
The potential for this compound derivatives to enhance the efficacy of existing antimicrobial drugs has been explored. In association tests using the checkerboard method, cinnamide derivatives 6 and 18 demonstrated additive effects when combined with amoxicillin (B794) against bacteria and nystatin (B1677061) against fungi. nih.govresearchgate.net Another study highlighted that cinnamic acid and its derivatives can act synergistically with cloxacillin (B1194729) against Staphylococcus epidermidis, a bacterium known for its ability to form biofilms. mdpi.com This suggests that these compounds could potentially be used to bypass microbial resistance mechanisms. mdpi.com
Potential in Neurological Research
Beyond their antimicrobial properties, derivatives of the cinnamamide scaffold have shown potential in preclinical models of neurological disorders.
Neuroprotective Effects in Experimental Models of Neuronal Damage
In the realm of neuroprotection, novel cinnamide derivatives have been synthesized and evaluated for their ability to treat cerebral ischemia. nih.gov A study found that compounds 9t, 9u, 9y, and 9z provided significant neuroprotection in both in vitro and in vivo models. nih.gov These compounds protected PC12 cells from glutamate-induced apoptosis in a dose-dependent manner and significantly reduced brain infarct area in a middle cerebral artery occlusion (MCAO) model in vivo. nih.gov Another study aimed to develop novel neuroprotective agents with higher potency and lower toxicity, synthesizing a series of derivatives with fragments including cinnamic acid. scilit.com Among these, compound 9d showed potent neuroprotective activity in vitro, comparable to the reference compound Fenazinel, and exhibited moderate activity in in vivo hypoxia-tolerant and MCAO models. scilit.com
Anticonvulsant Properties in Preclinical Seizure Models
Various cinnamamide derivatives have demonstrated broad anticonvulsant activity in several preclinical models of seizures and epilepsy in mice and rats. mdpi.com The N-(3-aryl-2-propenoyl)amido moiety has been suggested as a key pharmacophore for these anticonvulsant properties. mdpi.com
One specific derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), has shown anticonvulsant activity in models such as the maximal electroshock (MES) test, subcutaneous metrazol (scMET) test, and the 6-Hz psychomotor seizure model. mdpi.commdpi.com In the corneal kindling model in mice, KM-568 protected animals from seizures, demonstrating both anticonvulsant and potential antiepileptogenic effects. mdpi.com
Table 3: Anticonvulsant Activity of Cinnamamide Derivatives in Preclinical Models
| Derivative | Seizure Model | Key Findings |
|---|---|---|
| Various cinnamamide derivatives | Maximal electroshock (MES), subcutaneous metrazol (scMET), 6-Hz psychomotor seizure, corneal kindled mouse, hippocampal kindled rat. | Broad anticonvulsant activity demonstrated. mdpi.com |
| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) | MES, scMET, 6-Hz psychomotor seizure, corneal kindling (mice). | Showed anticonvulsant and potential antiepileptogenic activity. mdpi.commdpi.com |
Investigational Anticancer Activities
The exploration of this compound derivatives in the context of oncology is at a nascent stage. Research has primarily focused on the impact of these compounds on cancer cell behavior in laboratory settings and experimental models.
This compound derivatives are being investigated for their potential to inhibit the growth and spread of cancer cells. While direct studies on this compound are limited, related compounds such as cinnamamides have shown the ability to interfere with cancer cell proliferation. For instance, certain synthetic cinnamamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The structural modifications of the cinnamamide scaffold are considered a promising strategy for the development of new anticancer agents.
Research on related compounds suggests that the antitumor activity may involve mechanisms that disrupt the processes essential for cancer cell survival and metastasis. However, specific data detailing the efficacy of this compound derivatives in various experimental cancer models, including xenograft or syngeneic models, are not yet extensively documented in publicly available scientific literature.
The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. It is comprised of various non-cancerous cells, signaling molecules, and the extracellular matrix that can either support or suppress tumor growth. The potential of this compound derivatives to modulate components of the TME is an area of active research interest, though specific mechanistic studies are still forthcoming.
For related compounds, research has indicated that they may influence the TME by affecting the function of immune cells or the production of inflammatory mediators that contribute to a pro-tumorigenic environment. The ability to favorably alter the TME is a key characteristic of novel anticancer therapies, and future studies will be necessary to determine if this compound derivatives possess this capability.
Anti-Inflammatory Research Insights
The investigation into the anti-inflammatory properties of this compound derivatives is an emerging field. Inflammation is a key pathological feature of many chronic diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
Studies on structurally similar compounds, such as certain synthetic cinnamamides, have demonstrated in vitro anti-inflammatory activity. These activities are often evaluated through assays that measure the inhibition of key inflammatory mediators. For example, some cinnamamide derivatives have been shown to possess anti-inflammatory effects, suggesting a potential mechanism of action that could be relevant for this compound compounds as well. Further research is required to elucidate the specific anti-inflammatory mechanisms of this compound derivatives and their potential in in vivo models of inflammation.
Antioxidant Research Insights
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of natural and synthetic compounds is therefore a significant area of pharmacological research.
This compound derivatives are being explored for their antioxidant capabilities. While direct evidence is limited, the broader class of cinnamic acid and its derivatives, including cinnamamides, has been reported to possess antioxidant properties. These compounds may act as free radical scavengers or influence endogenous antioxidant defense systems. The evaluation of the antioxidant activity of newly synthesized cinnamamide derivatives has been a focus of some studies, which have reported promising in vitro results. The specific antioxidant profile of this compound derivatives and the structural features that contribute to this activity remain to be fully characterized.
Advanced Analytical and Computational Methodologies in Cinnamamidine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the elucidation of the molecular structure of a newly synthesized or isolated compound like Cinnamamidine. These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom within the molecule.
For a hypothetical this compound molecule, ¹H-NMR would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) would indicate the type of proton (e.g., aromatic, vinylic, aliphatic), and the splitting patterns (multiplicity) would show the number of neighboring protons.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C-NMR indicate the type of carbon (e.g., carbonyl, aromatic, sp³-hybridized).
Hypothetical ¹H-NMR Data for this compound (Note: This data is illustrative and not based on experimental results)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20-7.40 | Multiplet | 5H | Aromatic protons |
| 6.80 | Doublet | 1H | Vinylic proton |
| 6.50 | Doublet | 1H | Vinylic proton |
Hypothetical ¹³C-NMR Data for this compound (Note: This data is illustrative and not based on experimental results)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 165.0 | Amidine carbon (C=N) |
| 140.0 | Vinylic carbon |
| 135.0 | Aromatic quaternary carbon |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the bonds within the molecule.
For this compound, an FTIR spectrum would be expected to show characteristic absorption bands for N-H bonds in the amidine group, C=N stretching, C=C stretching of the vinyl group and aromatic ring, and C-H stretching for both aromatic and vinylic hydrogens.
Hypothetical FTIR Data for this compound (Note: This data is illustrative and not based on experimental results)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-3500 | Strong, Broad | N-H stretch (amidine) |
| 3010-3100 | Medium | C-H stretch (aromatic/vinylic) |
| 1640-1680 | Strong | C=N stretch (amidine) |
| 1600-1620 | Medium | C=C stretch (vinylic) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the elemental composition of a molecule with high accuracy. youtube.combham.ac.uk It measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the calculation of the exact molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound, HRMS would provide the precise molecular weight, which could be used to confirm its elemental formula (e.g., C₉H₁₀N₂).
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. atdbio.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The purity of a this compound sample would be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A single, sharp peak would indicate a high degree of purity.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. thieme.deresearchgate.net In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product over time. By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, the appearance of a new spot corresponding to this compound and the disappearance of the reactant spots can be visualized, often under UV light. This allows for the determination of the optimal reaction time.
Computational Chemistry and Bioinformatics Applications
Computational chemistry and bioinformatics have become indispensable tools in modern drug discovery and chemical biology, offering powerful methods to predict and analyze the behavior of molecules at an atomic level. These in silico techniques provide valuable insights into the potential biological activities of compounds like this compound, guiding further experimental research. By simulating complex molecular interactions, these methodologies accelerate the process of identifying biological targets, understanding mechanisms of action, and optimizing chemical structures for desired therapeutic effects.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its potential biological target.
While specific molecular docking studies focused exclusively on this compound are not extensively detailed in the reviewed literature, research on structurally related cinnamamides and cinnamic acid derivatives provides significant insights into the potential interactions of this chemical class. For instance, studies on N-(4-isopropylbenzyl)cinnamamide, a related derivative, identified its most likely targets in Leishmania infantum as arginase (AAP) and aldehyde dehydrogenase (ALDH2) through in silico target fishing followed by docking simulations. mdpi.com The predicted free energies of binding indicated a strong interaction with these targets. mdpi.com
In another study, various synthetic cinnamides were evaluated for their antimicrobial activity, with molecular docking used to suggest likely protein targets. For example, in Staphylococcus aureus, the most probable target for one antibacterial cinnamamide (B152044) was identified as β-ketoacyl-ACP synthase (saFABH). nih.gov Similarly, in Candida albicans, likely targets for an antifungal cinnamamide derivative were suggested to be histone deacetylases caHOS2 and caRPD3. nih.gov
These findings for related compounds illustrate how molecular docking can elucidate potential mechanisms of action by identifying key amino acid residues involved in binding.
Table 1: Predicted Binding Affinities of a Cinnamic Acid Derivative with Potential Targets in L. infantum
| Protein Target | UniProt Code | Predicted Free Energy of Binding (kcal/mol) |
|---|---|---|
| Arginase (AAP) | A4H435 | -9.5 |
| Aldehyde dehydrogenase (ALDH2) | A4H667 | -8.6 |
| Peptidyl-prolyl cis-trans isomerase | A4H3U8 | -8.5 |
| Peptidyl-prolyl cis-trans isomerase | A4H559 | -8.4 |
| Peptidyl-prolyl cis-trans isomerase | A4HAE9 | -8.3 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are frequently employed to validate the stability of ligand-receptor complexes predicted by molecular docking and to study the conformational changes that may occur upon binding. mdpi.comnih.gov The simulation provides a dynamic view of the interactions, offering deeper insights than the static picture provided by docking alone.
The application of MD simulations allows researchers to assess the stability of a ligand within the binding pocket of a protein. mdpi.com By simulating the complex over a period of nanoseconds, one can observe whether the ligand remains stably bound or if significant conformational changes occur in either the ligand or the protein. mdpi.com This is critical for confirming that the interactions predicted by docking are maintained under more physiologically realistic, dynamic conditions.
While specific MD simulation studies centered on this compound are not prominent in the available literature, this technique has been applied to investigate complexes of related compounds. For instance, MD simulations were used to confirm the binding stability of a dihydroxycinnamic derivative with Leishmania amazonensis arginase. mdpi.com Such studies typically analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time to evaluate the structural stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of different compounds are dependent on the changes in their molecular structures and physicochemical properties. srmist.edu.in
A QSAR model takes the form of a mathematical equation: Biological Activity = f(Physicochemical Properties and/or Structural Descriptors) wikipedia.org
To build a QSAR model, a dataset of compounds with known activities is required. For each compound, various molecular descriptors are calculated, which quantify different aspects of the molecule's structure, such as:
Lipophilic parameters: (e.g., LogP) describing hydrophobicity. srmist.edu.in
Electronic parameters: (e.g., Hammett constants) describing electron-donating or -withdrawing effects. srmist.edu.in
Steric parameters: (e.g., Taft's constant) describing the size and shape of the molecule or its substituents. srmist.edu.in
Topological descriptors: Numerical values derived from the 2D representation of the molecule.
Once developed and validated, these models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. wikipedia.orgslideshare.net Although the methodology is well-established, specific QSAR studies focusing on a series of this compound derivatives were not identified in the reviewed research literature.
In silico Prediction of Biological Relevance
In silico prediction of biological relevance, often termed "target fishing" or "reverse docking," is a computational strategy used to identify the potential protein targets of a bioactive compound. unipi.it This approach is particularly valuable when a compound has demonstrated a biological effect, but its mechanism of action is unknown. Instead of docking a library of compounds into a single known target, target fishing docks a single compound into a large library of potential protein targets. unipi.it
This methodology allows for the generation of a target profile for a given molecule, highlighting the proteins with which it is most likely to interact. These predictions can then be used to form hypotheses about the compound's mechanism of action and potential therapeutic applications or off-target effects. unipi.it
Research on a cinnamamide derivative in Leishmania infantum provides a clear example of this approach. By screening the compound against a database of the parasite's proteins, researchers identified a set of potential targets. mdpi.com The docking scores were then used to rank these targets, with arginase (AAP) and aldehyde dehydrogenase (ALDH2) emerging as the most probable candidates. mdpi.com This in silico prediction provides a crucial starting point for subsequent experimental validation.
Table 2: Top Predicted Protein Targets for a Cinnamamide Derivative in L. infantum
| Target ID | Protein Function | UniProt Accession Code |
|---|---|---|
| 1 | Arginase (AAP) | A4H435 |
| 2 | Aldehyde dehydrogenase (ALDH2) | A4H667 |
| 3 | Peptidyl-prolyl cis-trans isomerase | A4H3U8 |
| 4 | Peptidyl-prolyl cis-trans isomerase | A4H559 |
| 5 | Peptidyl-prolyl cis-trans isomerase | A4HAE9 |
Chemoinformatics and Database Mining for Related Scaffolds
Chemoinformatics involves the use of computational methods to analyze and mine large chemical databases, such as PubChem, ChEMBL, and ChemSpider. This field is essential for identifying compounds with similar structural features (scaffolds) to a query molecule, which may in turn possess similar biological activities.
Database mining for scaffolds related to this compound can be performed to achieve several objectives:
Identify Structurally Similar Compounds: By using the this compound scaffold as a query, researchers can search vast chemical libraries for analogs that have already been synthesized and tested. This can rapidly provide information on the structure-activity relationships within this chemical class.
Virtual Screening: A library of compounds containing the this compound or a related cinnamoyl scaffold can be assembled from databases. This virtual library can then be used in high-throughput docking campaigns against specific protein targets to identify potential hits.
Diversity Analysis: Chemoinformatics tools can be used to analyze the chemical diversity of a library of this compound derivatives, ensuring that a wide range of chemical space is explored when designing new compounds.
While specific studies detailing large-scale database mining for this compound analogs were not found in the search results, this standard chemoinformatic approach is a foundational step in many modern drug discovery projects that begin with a hit compound like this compound.
Future Perspectives and Research Trajectories for Cinnamamidine Compounds
Exploration of Novel Biological Targets and Pathways
While a significant body of research has established the N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2B subunit, as a primary target for cinnamamidine derivatives, future investigations are expected to uncover novel biological interactions. researchgate.netnih.govnih.gov The chemical structure of this compound, featuring a diamidine core, suggests the potential for engagement with other biomolecular targets that are known to interact with such motifs. ucsd.edu
Exploration into these "non-conventional" targets could reveal new therapeutic applications beyond the central nervous system. The known targets of this compound analogues are linked to a variety of signaling pathways. idrblab.net For instance, the NMDA receptor, a target for N-(2-methoxybenzyl)this compound, is implicated in numerous cascades, including:
Ras and Rap1 signaling pathways idrblab.net
Calcium and cAMP signaling pathways idrblab.net
Pathways central to neurodegenerative conditions such as Alzheimer's, Huntington's, and Amyotrophic lateral sclerosis (ALS) idrblab.net
Processes fundamental to synaptic function, like long-term potentiation idrblab.net
Future research should aim to systematically screen this compound libraries against a broader panel of receptors, enzymes, and ion channels. This could unveil unexpected activities and expand the therapeutic potential of this chemical class. Furthermore, a deeper investigation into the downstream effects of modulating known targets like GluN2B will continue to be a priority, elucidating the precise mechanisms by which these compounds exert their physiological effects.
Design and Synthesis of Next-Generation this compound Analogues
The development of novel this compound analogues is a cornerstone of future research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. Medicinal chemists have successfully synthesized various derivatives by modifying the core this compound scaffold. researchgate.net A key strategy involves the preparation of (E)-N1-(benzyl)cinnamamidines, where strategic substitution on either the benzyl (B1604629) or styryl phenyl rings can significantly improve binding affinity for the NR2B subunit. researchgate.net For example, the introduction of a 2-methoxy group on the benzyl ring resulted in a compound with an IC50 for NR2B that was approximately 1,000-fold lower than for NR2A-containing cells. researchgate.net
Other synthetic approaches have included:
Replacement of the Styryl Moiety : The styryl group has been successfully replaced with a 2-naphthyl group, indicating that the scaffold is tolerant of such significant structural changes. researchgate.net
Radiofluorination : For imaging purposes, N-(2-fluoroethoxybenzyl)-cinnamamidine has been synthesized, demonstrating methods to incorporate fluorine isotopes for PET studies. iaea.org The synthesis involved a multi-step process starting from salicylaldehyde, with the final radiolabeling step being optimized to achieve good yields. iaea.org
Non-benzenoid Analogues : Research has also explored the creation of non-benzenoid cinnamate (B1238496) analogues, such as 3-(6-amino-7-oxocyclohepta-1,3,5-trien-1-yl)acrylates, through palladium-catalyzed C-H olefination. rsc.org This opens a new avenue for creating pseudopeptide precursors from prolyl-containing aminotropone derivatives. rsc.org
The table below summarizes some of the synthetic strategies being explored for next-generation this compound analogues.
| Modification Strategy | Example Compound Class | Intended Improvement | Reference(s) |
| Benzyl Ring Substitution | (E)-N1-(2-methoxybenzyl)cinnamamidines | Enhanced NR2B selectivity and affinity | researchgate.net |
| Aromatic System Replacement | N-benzyl-2-naphthamidines | Maintain high affinity with altered scaffold | researchgate.net |
| Isotopic Labeling | N-(2-fluoroethoxybenzyl)-cinnamamidine | Development of PET imaging agents | iaea.org |
| Scaffold Diversification | Aminotroponyl acrylates | Creation of novel non-benzenoid analogues | rsc.org |
Future synthetic efforts will likely focus on creating compounds with improved drug-like properties, such as enhanced metabolic stability and oral bioavailability, which remain significant hurdles for the current generation of derivatives. researchgate.netresearchgate.net
Integration of Advanced Computational Methods for Rational Design
The rational design of new this compound analogues can be significantly accelerated by integrating advanced computational methods. wiley.com Techniques such as molecular docking, virtual screening, and molecular dynamics simulations are powerful tools for predicting how a molecule will interact with its biological target. nih.govpatsnap.com
Key computational approaches applicable to this compound research include:
Structure-Based Virtual Screening (SBVS) : When the three-dimensional structure of a target like the GluN2B receptor is known, SBVS can be used to screen large libraries of virtual compounds to identify those that are likely to bind to the target's active site. nih.govpatsnap.com This approach can rapidly identify novel scaffolds for chemical synthesis.
Ligand-Based Virtual Screening (LBVS) : In cases where the target structure is not available, LBVS can be employed. nih.gov This method uses the structures of known active compounds, such as existing this compound derivatives, to identify other molecules in a database with similar properties that might also be active. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the physical movement of atoms and molecules over time. patsnap.com This allows researchers to study the stability of the this compound-receptor complex and understand the dynamic nature of their interaction under physiological conditions. patsnap.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized this compound analogues. patsnap.com
The use of high-throughput computational workflows and machine learning models can further enhance these efforts, enabling the rapid screening of vast chemical spaces to identify promising candidates for experimental validation. cicenergigune.com Such a virtual screening approach has already proven useful in identifying novel antagonists for the NMDA receptor. ucsd.edu
Development of this compound Derivatives as Pharmacological Probes for Biological Systems
This compound derivatives are being actively developed as pharmacological probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). researchgate.net By labeling these compounds with positron-emitting isotopes such as Carbon-11 (B1219553) (¹¹C), researchers can create radioligands to visualize and quantify the distribution of specific biological targets in the living brain. researchgate.netmdpi.com
Several ¹¹C-labeled N-benzyl amidine derivatives, including N-(2-[¹¹C]methoxybenzyl) this compound ([¹¹C]CBA), have been synthesized and evaluated as PET radioligands for the GluN2B subunit of the NMDA receptor. researchgate.netmdpi.com In vitro studies with these radioligands have demonstrated high specific binding to GluN2B-rich regions of the brain. researchgate.net
These pharmacological tools are invaluable for:
Target Validation : Confirming the presence and density of a drug target in specific brain regions.
Disease Diagnosis and Progression : Studying alterations in receptor density associated with various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. researchgate.netnih.gov
Pharmacodynamic Studies : Assessing whether a therapeutic drug candidate successfully engages with its target in the brain.
A significant challenge in this area is achieving adequate metabolic stability. researchgate.net Studies have shown that while some ¹¹C-labeled this compound derivatives have high target affinity in vitro, they are rapidly metabolized in vivo, which can obscure the specific signal required for successful PET imaging. researchgate.net Future research will therefore need to focus on designing second-generation probes with improved metabolic profiles to realize their full potential as tools for studying brain function and disease.
Synergistic Research with Other Bioactive Compounds
Exploring the synergistic potential of this compound derivatives in combination with other bioactive compounds represents a promising therapeutic strategy. Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nuevo-group.com This can manifest through various mechanisms, such as enhancing bioavailability, targeting multiple pathological pathways simultaneously, or facilitating penetration across biological membranes. nuevo-group.comgenesispub.org
Given that this compound analogues primarily target the NMDA receptor, a key player in many neurological disorders, combining them with drugs that act on different targets could offer significant benefits. nih.gov For example:
In Parkinson's disease research, the NMDA antagonist CP-101,606 was shown to potentiate the effects of L-DOPA in an animal model. google.com This suggests that a similar strategy using a selective this compound derivative could enhance the efficacy of standard Parkinson's treatments.
In pain research, the co-administration of conantokin-G, a peptide that blocks the NR2B subunit, with the calcium channel blocker ω-CTX MVIIA resulted in robust synergistic antinociceptive effects. researchgate.net This provides a rationale for investigating combinations of this compound derivatives with other classes of analgesics.
Future studies should systematically investigate combinations of this compound compounds with other neuroactive agents. nih.gov Such research could lead to more effective treatment regimens for complex, multifactorial diseases by addressing different aspects of the disease pathology concurrently. genesispub.orgresearchgate.net
Addressing Challenges in Preclinical Translation (excluding safety/toxicity)
The translation of promising this compound compounds from preclinical research to clinical application faces several significant hurdles that are independent of safety and toxicity. A primary challenge is the "robustness" of preclinical findings. nih.gov Often, compounds show efficacy in highly controlled and narrow experimental conditions (e.g., in specific inbred animal strains) but fail to demonstrate a robust effect when tested in more complex and genetically diverse human populations. nih.gov
Another major challenge lies in the translation of pharmacokinetic and pharmacodynamic (PK/PD) properties from animal models to humans. nih.gov Key issues include:
Blood-Brain Barrier (BBB) Penetration : For CNS-active drugs, ensuring adequate penetration of the BBB is critical. While some compounds are predicted to be BBB-permeable, this must be empirically verified. researchgate.net
Metabolic Stability : As observed with PET ligand development, many this compound derivatives suffer from rapid metabolism. researchgate.net This not only complicates imaging studies but can also lead to low bioavailability and short duration of action, hindering therapeutic potential. researchgate.net
Model Predictability : The in vivo performance of a compound is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, which can vary dramatically between species. nih.gov A lack of correlation between animal models and human patients in these respects is a major cause of translational failure. nih.gov
Overcoming these challenges will require the use of more predictive preclinical models, a thorough characterization of the ADME and physicochemical properties of new analogues, and the development of formulations that can enhance stability and delivery to the target site.
Q & A
Basic Research Questions
Q. What established protocols exist for synthesizing cinnamamidine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Select appropriate starting materials (e.g., cinnamaldehyde and urea derivatives) and catalysts (e.g., acidic or basic conditions).
- Step 2 : Optimize solvent systems (e.g., ethanol, acetic acid) and temperature (typically 80–120°C) to favor cyclocondensation .
- Step 3 : Purify via recrystallization or column chromatography, and characterize using NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity (>95%) .
- Data Table :
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | HCl | 65 | 92 |
| AcOH | 120 | None | 78 | 96 |
Q. How do researchers validate the structural identity of this compound derivatives?
- Methodology :
- Combine spectroscopic techniques:
- NMR : Confirm proton environments and carbon backbone.
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if applicable) .
- Cross-reference spectral data with computational simulations (e.g., DFT calculations) .
Q. What in vitro assays are commonly used to assess this compound’s biological activity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
- Anticancer : MTT assay for IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme Inhibition : Kinetic assays (e.g., COX-2, α-glucosidase) with positive/negative controls .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound analogs be systematically addressed?
- Methodology :
- Variable Analysis : Compare assay conditions (e.g., cell line variability, incubation time).
- Statistical Validation : Apply ANOVA or t-tests to assess significance (p < 0.05) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .
Q. What computational strategies enhance the design of this compound-based inhibitors?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., EGFR, PARP) using AutoDock Vina.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD/RMSF analysis) .
Q. How should researchers optimize synthetic routes for this compound derivatives with conflicting regioselectivity?
- Methodology :
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways.
- Catalyst Screening : Test transition metals (e.g., Pd/Cu) for cross-coupling efficiency.
- Green Chemistry : Evaluate solvent-free or microwave-assisted methods to improve yield .
Q. What ethical and methodological considerations apply to in vivo studies of this compound’s pharmacokinetics?
- Methodology :
- Model Selection : Use rodents (e.g., Sprague-Dawley rats) with IACUC-approved protocols.
- Dosing : Administer via oral gavage or IV, measuring plasma concentration (LC-MS/MS).
- Toxicity Screening : Include histopathology and serum biomarkers (ALT/AST) .
Methodological Frameworks
Q. How to formulate FINERMAPS-compliant research questions for this compound studies?
- Guidelines :
- Feasible : Ensure access to instrumentation (e.g., NMR, HPLC).
- Novel : Address gaps (e.g., understudied targets like NLRP3 inflammasome).
- Ethical : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies .
- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
